molecular formula C7H16ClNO B080132 1-(Tert-butylamino)-3-chloropropan-2-ol CAS No. 13156-02-0

1-(Tert-butylamino)-3-chloropropan-2-ol

Cat. No.: B080132
CAS No.: 13156-02-0
M. Wt: 165.66 g/mol
InChI Key: CMTRKCHBUYKDSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Tert-butylamino)-3-chloropropan-2-ol is an organic compound that features a tert-butylamino group attached to a chloropropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Tert-butylamino)-3-chloropropan-2-ol can be synthesized through several methods. One common approach involves the reaction of tert-butylamine with epichlorohydrin under controlled conditions. The reaction typically proceeds as follows:

    Reaction with Epichlorohydrin: Tert-butylamine is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction is carried out at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Purification: The resulting product is then purified using techniques such as distillation or recrystallization to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and automated systems helps in scaling up the production while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylamino)-3-chloropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Sodium hydroxide, amines; reactions are conducted in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted propanols or amines.

Scientific Research Applications

1-(Tert-butylamino)-3-chloropropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Tert-butylamino)-3-chloropropan-2-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tert-butylamine: A related compound with a similar tert-butylamino group but lacking the chloropropanol backbone.

    3-Chloropropanol: Shares the chloropropanol structure but lacks the tert-butylamino group.

    Epichlorohydrin: A precursor in the synthesis of 1-(Tert-butylamino)-3-chloropropan-2-ol.

Uniqueness

This compound is unique due to the combination of the tert-butylamino group and the chloropropanol backbone, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1-(tert-butylamino)-3-chloropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16ClNO/c1-7(2,3)9-5-6(10)4-8/h6,9-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTRKCHBUYKDSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330467
Record name 1-(tert-butylamino)-3-chloropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13156-02-0
Record name 1-Chloro-3-[(1,1-dimethylethyl)amino]-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13156-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-butylamino)-3-chloropropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butylamino)-3-chloropropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Tert-butylamino)-3-chloropropan-2-ol
Reactant of Route 3
Reactant of Route 3
1-(Tert-butylamino)-3-chloropropan-2-ol
Reactant of Route 4
Reactant of Route 4
1-(Tert-butylamino)-3-chloropropan-2-ol
Reactant of Route 5
Reactant of Route 5
1-(Tert-butylamino)-3-chloropropan-2-ol
Reactant of Route 6
1-(Tert-butylamino)-3-chloropropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.